molecular formula C9H7BrO2 B1376211 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 1394180-31-4

7-bromo-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No. B1376211
CAS RN: 1394180-31-4
M. Wt: 227.05 g/mol
InChI Key: PAMOJTCNFNGBLS-UHFFFAOYSA-N
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Description

“7-bromo-3,4-dihydro-1H-2-benzopyran-1-one” is a chemical compound with the CAS Number: 1394180-31-4 . It has a molecular weight of 227.06 . The IUPAC name for this compound is 7-bromoisochroman-1-one . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “this compound” is a powder at room temperature . It has a molecular weight of 227.06 .

Scientific Research Applications

Bromination Studies of Benzopyran Derivatives

A detailed study was conducted on the bromination of 7-hydroxy-4-methyl benzopyran-2-one, a compound related to 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one. Various bromination methods were used, including classical method, microwave irradiation, and solvent-free protocols, employing different brominating agents under various conditions. The research aimed to understand the impact of bromination and the positioning of substituents on the chemical reactions, providing insights into the synthesis and properties of brominated benzopyran derivatives. Some brominated products exhibited notable antibacterial activity, highlighting their potential use in medicinal chemistry (Gangan et al., 2019).

Chemical Synthesis Applications

A novel N-bromo sulfonamide reagent was synthesized and characterized for its potential to catalyze a pseudo five-component condensation reaction. This research illustrates the versatility of brominated compounds, like this compound, in facilitating complex chemical reactions, offering a new pathway for the synthesis of multifaceted chemical structures (Khazaei et al., 2014).

Practical Synthesis of Therapeutic Compounds

Research into the practical synthesis of certain therapeutic compounds, such as CCR5 antagonists, utilized intermediates related to this compound. This underscores the significance of such brominated compounds in the synthesis process of potential therapeutic agents, demonstrating their role in advancing medicinal chemistry (Ikemoto et al., 2005).

Stereoselective Reduction in Synthesis

A study highlighted the stereoselective reduction of a compound structurally similar to this compound, revealing the influence of reducing agents and reaction conditions on the stereoselectivity of the product. Such research is crucial in understanding the chemical behavior of brominated benzopyran derivatives in different synthetic processes (Avdagić et al., 2002).

Diverse Applications in Pharmacology

Studies on various derivatives of benzopyran, structurally related to this compound, have shown potential pharmacological activities. These activities include dopamine receptor antagonism, antihypertensive effects, and selective action on uterine smooth muscle. These findings illustrate the broad applicability of brominated benzopyran derivatives in pharmacological research and drug development (Michaelides et al., 1991; Evans et al., 1983; Khelili et al., 2012).

Safety and Hazards

The compound “7-bromo-3,4-dihydro-1H-2-benzopyran-1-one” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

7-bromo-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMOJTCNFNGBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394180-31-4
Record name 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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